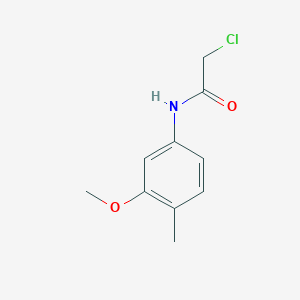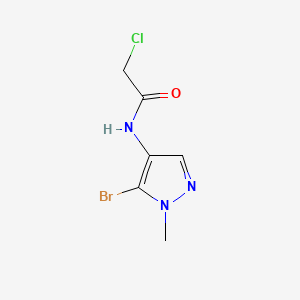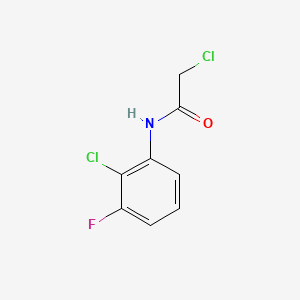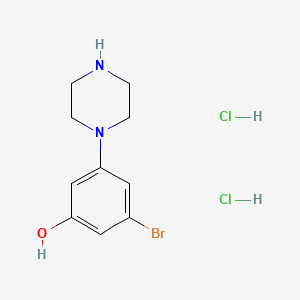![molecular formula C14H18BF3O2 B7456075 4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. This compound is commonly referred to as TMEDA-borane, and it is used as a reagent in organic synthesis reactions. In
科学研究应用
TMEDA-borane has a wide range of applications in scientific research, particularly in organic synthesis reactions. It is commonly used as a reducing agent, and it can facilitate a variety of chemical reactions, including reduction of carbonyl compounds, imines, and nitro compounds. TMEDA-borane is also used as a source of hydride ions in organic synthesis reactions, and it can be used to reduce aldehydes, ketones, and esters.
作用机制
The mechanism of action of TMEDA-borane involves the transfer of hydride ions from the boron atom to the carbonyl group of the substrate molecule. This transfer results in the formation of a carbon-boron bond, which is then followed by the release of the reduced substrate molecule. The reaction is typically carried out in the presence of a proton source, which helps to regenerate the borane reagent.
Biochemical and Physiological Effects:
TMEDA-borane is not commonly used in biochemical or physiological studies, as it is primarily used as a reagent in organic synthesis reactions. However, it is important to note that boron-containing compounds have been shown to have potential therapeutic applications in cancer treatment and bone health.
实验室实验的优点和局限性
One of the main advantages of using TMEDA-borane in lab experiments is its versatility. It can be used as a reducing agent in a wide range of chemical reactions, and it can facilitate the reduction of a variety of functional groups. Additionally, TMEDA-borane is relatively easy to handle and store, and it is readily available from commercial suppliers.
One limitation of using TMEDA-borane in lab experiments is its reactivity. It can react with water and other protic solvents, which can result in the release of hydrogen gas. Additionally, TMEDA-borane can be toxic if ingested or inhaled, and it should be handled with care.
未来方向
There are several potential future directions for the use of TMEDA-borane in scientific research. One potential application is in the development of new synthetic methodologies for the preparation of complex organic molecules. Additionally, TMEDA-borane could be used in the development of new catalysts for organic reactions. Finally, there is potential for the use of TMEDA-borane in the development of new boron-containing compounds for therapeutic applications.
Conclusion:
In conclusion, TMEDA-borane is a boron-containing compound that has a wide range of applications in scientific research, particularly in organic synthesis reactions. Its versatility and ease of use make it a valuable reagent for a variety of chemical reactions. As research in the field of boron-containing compounds continues to advance, it is likely that TMEDA-borane will play an increasingly important role in the development of new synthetic methodologies and therapeutic applications.
合成方法
TMEDA-borane is synthesized by reacting TMEDA (tetramethylethylenediamine) with borane (BH3) in the presence of a catalyst. The reaction typically takes place in anhydrous conditions, and the resulting product is a white crystalline solid. The synthesis method is relatively straightforward and can be easily scaled up for industrial applications.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)11(8-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAABODZYMOWSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


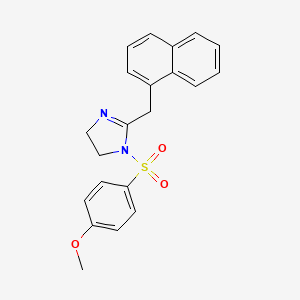
![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)
